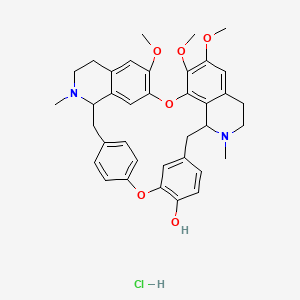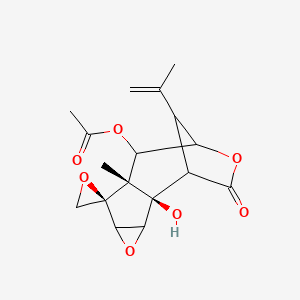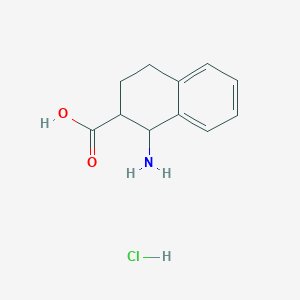
Berbamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Berbamine hydrochloride is a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis. It has been studied for its potential therapeutic effects, particularly in the fields of oncology and virology. This compound has shown promise in inhibiting various viral infections, including SARS-CoV-2, and has been explored for its anti-cancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of berbamine hydrochloride typically involves the extraction of berbamine from natural sources, followed by its conversion to the hydrochloride salt. The extraction process often employs solvents such as ethanol or methanol. The conversion to this compound is achieved by reacting berbamine with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Berberis species, followed by purification processes to achieve high purity levels. Techniques such as high-performance thin-layer chromatography (HPTLC) are used to ensure the quality and consistency of the final product .
化学反応の分析
Types of Reactions
Berbamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the methoxy groups on the benzyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of berbamine, which can be further explored for their pharmacological properties .
科学的研究の応用
Berbamine hydrochloride has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a model compound for studying bis-benzylisoquinoline alkaloids.
Biology: Investigated for its effects on cellular processes such as autophagy and apoptosis.
Medicine: Explored for its potential in treating cancers, viral infections, and neurodegenerative diseases. .
Industry: Utilized in the development of antiviral and anticancer drugs
作用機序
Berbamine hydrochloride exerts its effects through various molecular targets and pathways:
Antiviral Action: Inhibits viral entry by binding to the post-fusion core of the viral spike protein, preventing membrane fusion.
Anticancer Action: Induces apoptosis and inhibits autophagy in cancer cells by activating the ROS-MAPK pathway and inhibiting lysosomal acidification.
Neuroprotective Action: Reduces the deposition of amyloid-beta and neurofibrillary tangles in Alzheimer’s disease models.
類似化合物との比較
Berbamine hydrochloride is compared with other bis-benzylisoquinoline alkaloids such as:
- Liensinine
- Isoliensinine
- Tetrandrine
- Fangchinoline
- Cepharanthine
These compounds share similar structural features but differ in their specific pharmacological activities. This compound is unique in its potent antiviral and anticancer properties, making it a valuable compound for further research and development .
特性
分子式 |
C37H41ClN2O6 |
|---|---|
分子量 |
645.2 g/mol |
IUPAC名 |
20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;hydrochloride |
InChI |
InChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H |
InChIキー |
SFPGJACKHKXGBH-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14785197.png)




![[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B14785223.png)








